molecular formula C15H13Cl2N3 B13928561 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole

2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole

Cat. No.: B13928561
M. Wt: 306.2 g/mol
InChI Key: RRAKXSAZSJEMRW-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoimidazole core linked to a dichloropyridine moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole stands out due to its unique combination of a benzoimidazole core and a dichloropyridine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

2-(5,6-dichloropyridin-3-yl)-1-propylbenzimidazole

InChI

InChI=1S/C15H13Cl2N3/c1-2-7-20-13-6-4-3-5-12(13)19-15(20)10-8-11(16)14(17)18-9-10/h3-6,8-9H,2,7H2,1H3

InChI Key

RRAKXSAZSJEMRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC(=C(N=C3)Cl)Cl

Origin of Product

United States

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